Cas no 2096333-91-2 (5-(N-t-Butylaminomethyl)-2-chlorophenylboronic acid, pinacol ester)
5-(N-t-Butylaminomethyl)-2-chlorophenylboronic acid, pinacol ester Chemical and Physical Properties
Names and Identifiers
-
- 5-(N-t-Butylaminomethyl)-2-chlorophenylboronic acid, pinacol ester
- N-(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-methylpropan-2-amine
-
- MDL: MFCD18783191
- Inchi: 1S/C17H27BClNO2/c1-15(2,3)20-11-12-8-9-14(19)13(10-12)18-21-16(4,5)17(6,7)22-18/h8-10,20H,11H2,1-7H3
- InChI Key: ZZRHGRFITYOSNP-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(CNC(C)(C)C)C=C1B1OC(C)(C)C(C)(C)O1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 379
- Topological Polar Surface Area: 30.5
5-(N-t-Butylaminomethyl)-2-chlorophenylboronic acid, pinacol ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB311626-250 mg |
5-(N-t-Butylaminomethyl)-2-chlorophenylboronic acid, pinacol ester; 98% |
2096333-91-2 | 250mg |
€297.00 | 2023-04-26 | ||
| abcr | AB311626-1 g |
5-(N-t-Butylaminomethyl)-2-chlorophenylboronic acid, pinacol ester; 98% |
2096333-91-2 | 1g |
€637.00 | 2023-04-26 | ||
| abcr | AB311626-250mg |
5-(N-t-Butylaminomethyl)-2-chlorophenylboronic acid, pinacol ester, 98%; . |
2096333-91-2 | 98% | 250mg |
€297.00 | 2025-02-21 | |
| abcr | AB311626-1g |
5-(N-t-Butylaminomethyl)-2-chlorophenylboronic acid, pinacol ester, 98%; . |
2096333-91-2 | 98% | 1g |
€637.00 | 2025-02-21 | |
| Ambeed | A696336-5g |
5-(N-t-Butylaminomethyl)-2-chlorophenylboronic acid, pinacol ester |
2096333-91-2 | 98% | 5g |
$1364.0 | 2024-07-28 | |
| A2B Chem LLC | AX55481-250mg |
5-(N-t-Butylaminomethyl)-2-chlorophenylboronic acid, pinacol ester |
2096333-91-2 | 98% | 250mg |
$176.00 | 2024-04-20 | |
| A2B Chem LLC | AX55481-1g |
5-(N-t-Butylaminomethyl)-2-chlorophenylboronic acid, pinacol ester |
2096333-91-2 | 98% | 1g |
$391.00 | 2024-04-20 |
5-(N-t-Butylaminomethyl)-2-chlorophenylboronic acid, pinacol ester Suppliers
5-(N-t-Butylaminomethyl)-2-chlorophenylboronic acid, pinacol ester Related Literature
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 5-(N-t-Butylaminomethyl)-2-chlorophenylboronic acid, pinacol ester
5-(N-t-Butylaminomethyl)-2-chlorophenylboronic acid, pinacol ester (CAS No. 2096333-91-2): An Overview
5-(N-t-Butylaminomethyl)-2-chlorophenylboronic acid, pinacol ester (CAS No. 2096333-91-2) is a versatile compound with significant applications in organic synthesis and medicinal chemistry. This boronic acid derivative is characterized by its unique functional groups, including a chlorophenyl moiety, a t-butylaminomethyl group, and a pinacol ester. These features make it an attractive building block for the synthesis of complex molecules, particularly in the development of pharmaceuticals and materials science.
The chlorophenyl group in this compound provides a valuable handle for further functionalization through various chemical reactions. Chlorine atoms are known for their ability to participate in substitution reactions, making them useful for introducing a wide range of functional groups. This property is particularly valuable in the synthesis of drug candidates, where the introduction of specific substituents can significantly influence the pharmacological properties of the final product.
The t-butylaminomethyl group is another key feature of this compound. The t-butyl group provides steric protection and stability, while the amino functionality offers opportunities for further chemical modifications. Amines are essential in many biological processes and are often used to enhance the solubility and bioavailability of drug molecules. The presence of this group can also facilitate the formation of hydrogen bonds, which are crucial for molecular recognition and binding interactions.
The pinacol ester moiety is a protective group commonly used in organic synthesis to mask boronic acids. Pinacol esters are stable under a wide range of reaction conditions and can be easily cleaved under mild acidic conditions to regenerate the boronic acid. This makes them ideal for use in Suzuki-Miyaura coupling reactions, which are widely employed in the synthesis of biologically active compounds and advanced materials.
In recent years, there has been significant interest in the use of boronic acids and their derivatives in medicinal chemistry. For instance, a study published in the Journal of Medicinal Chemistry highlighted the potential of boronic acids as prodrugs for improving the delivery and efficacy of therapeutic agents. The ability to fine-tune the properties of these compounds through strategic functionalization has opened up new avenues for drug discovery and development.
5-(N-t-Butylaminomethyl)-2-chlorophenylboronic acid, pinacol ester has also found applications in materials science. Its unique combination of functional groups makes it suitable for use in the synthesis of polymers with tailored properties. For example, researchers at the University of California, Berkeley, have reported the use of similar boronic acid derivatives to create stimuli-responsive materials that can change their properties in response to environmental cues such as pH or temperature changes.
The synthetic versatility of this compound is further demonstrated by its use in cross-coupling reactions. The Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with an arylboronic acid or its derivative, is a powerful tool for constructing carbon-carbon bonds. This reaction is widely used in both academic research and industrial settings due to its high efficiency and selectivity. The presence of the pinacol ester group in 5-(N-t-Butylaminomethyl)-2-chlorophenylboronic acid, pinacol ester allows it to participate effectively in these reactions without premature deprotection.
In conclusion, 5-(N-t-Butylaminomethyl)-2-chlorophenylboronic acid, pinacol ester (CAS No. 2096333-91-2) is a valuable compound with diverse applications in organic synthesis, medicinal chemistry, and materials science. Its unique combination of functional groups provides numerous opportunities for further chemical modifications and applications. As research continues to advance in these fields, this compound is likely to play an increasingly important role in the development of new drugs and advanced materials.
2096333-91-2 (5-(N-t-Butylaminomethyl)-2-chlorophenylboronic acid, pinacol ester) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)